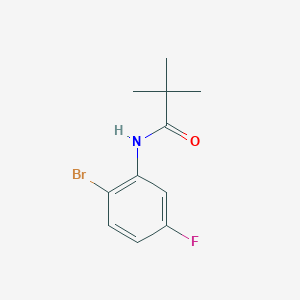

N-(2-Bromo-5-fluorophenyl)pivalamide

Übersicht

Beschreibung

N-(2-Bromo-5-fluorophenyl)pivalamide is a chemical compound with the CAS Number: 885609-84-7 . It has a molecular weight of 274.13 . The compound is typically in liquid form .

Synthesis Analysis

The synthesis of N-(2-Bromo-5-fluorophenyl)pivalamide involves the use of 2-bromo-5-fluorobenzenamine and trimethylacetyl chloride (pivaloyl chloride) in dichloromethane at room temperature . The reaction mixture is stirred for 2 hours, then partitioned between HCl (1N) and EtOAc . After separation, the organic phase is washed with brine, dried on MgSO4, concentrated on rotary vacuum, and purified on flash chromatography eluting with 20-40% EtOAc/hexanes . The expected product is obtained as a colorless oil .Molecular Structure Analysis

The IUPAC name of N-(2-Bromo-5-fluorophenyl)pivalamide is the same as its common name . The InChI code is1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) . Physical And Chemical Properties Analysis

N-(2-Bromo-5-fluorophenyl)pivalamide is a liquid . It has a molecular weight of 274.13 . The InChI code is1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Chemical Synthesis

N-(2-Bromo-5-fluorophenyl)pivalamide and its derivatives play a significant role in the field of chemical synthesis. The molecular structure of N-(2-Bromo-5-fluorophenyl)pivalamide has been meticulously determined using single-crystal X-ray analysis. This compound, as part of the N-arylcinnamanilides series, has been characterized and evaluated for its potent anti-inflammatory potential. Most of these compounds notably attenuate lipopolysaccharide-induced NF-κB activation, exhibiting substantial anti-inflammatory properties (Hošek et al., 2019).

Spectroscopic Properties

The spectroscopic properties of boron difluoride (BF2) complexes of N-(5-phenyl-2-pyrazinyl)pivalamide and its derivatives have been extensively studied. These complexes display fluorescence in both solution and the solid state, providing valuable insights for designing BF2 complexes exhibiting solid-state fluorescence. Such findings are crucial for applications in materials science and sensor technology (Hachiya et al., 2016).

Anti-Inflammatory and Anti-Pathogenic Activities

The anti-inflammatory potential of N-arylcinnamanilides, including N-(2-Bromo-5-fluorophenyl)pivalamide, has been thoroughly investigated. These compounds have been found to significantly reduce NF-κB activation, a key factor in inflammatory processes. Interestingly, the mode of action of these compounds seems to differ from traditional anti-inflammatory drugs like prednisone, suggesting a unique therapeutic potential (Hošek et al., 2019). Additionally, the anti-pathogenic activity of N-phenyl-substituted acylthioureas, which may include derivatives or structural analogs of N-(2-Bromo-5-fluorophenyl)pivalamide, has been demonstrated. These compounds exhibit significant anti-microbial properties, especially against strains known for biofilm growth, indicating their potential as novel anti-microbial agents with anti-biofilm properties (Limban et al., 2011).

Antimalarial and Antibacterial Applications

Derivatives of N-(2-Bromo-5-fluorophenyl)pivalamide have shown promising results in antimalarial activity screenings. Some of these compounds exhibit efficacy comparable to standard antimalarial drugs like chloroquine, without significant cytotoxic effects, making them potential candidates for further investigation as selective Plasmodium inhibitors (Kos et al., 2022). Moreover, the antibacterial properties of N-(2-Bromo-5-fluorophenyl)pivalamide and its analogs have been explored, revealing their effectiveness against various bacterial strains, including drug-resistant ones. This highlights their potential as multifunctional compounds for treating infections, especially in diabetic individuals (Misra et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCRFHKDWNMPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732760 | |

| Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromo-5-fluorophenyl)pivalamide | |

CAS RN |

885609-84-7 | |

| Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

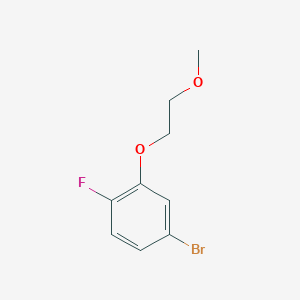

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)